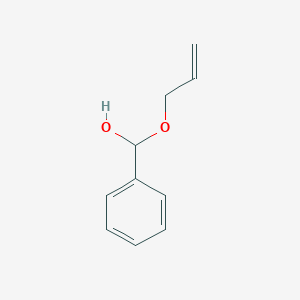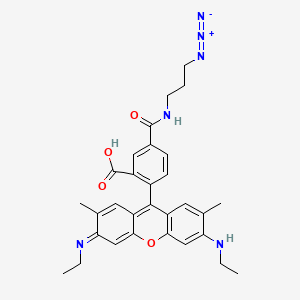
Bis(diallyldithiocarbamato-S,S')zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diallyldithiocarbamato-S,S')zinc: is a coordination compound with the molecular formula C₁₂H₂₄N₂ZnS₄. It belongs to the class of dithiocarbamate complexes, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, where zinc is coordinated to two allyl-substituted dithiocarbamate ligands.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized by reacting zinc chloride with allyl dithiocarbamate in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of zinc oxide with allyl chloride and carbon disulfide in the presence of a base, typically sodium hydroxide, to form the dithiocarbamate ligands, which then coordinate to zinc.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form zinc oxide and other oxidized products.
Reduction: Reduction reactions can lead to the formation of zinc sulfide and other reduced products.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide, zinc sulfate.
Reduction: Zinc sulfide, this compound hydride.
Substitution: Various zinc complexes with different ligands.
Scientific Research Applications
Chemistry: Bis(diallyldithiocarbamato-S,S')zinc is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in organic reactions. Biology: The compound has been studied for its potential antimicrobial properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as an imaging agent. Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of certain plastics.
Mechanism of Action
The mechanism by which Bis(diallyldithiocarbamato-S,S')zinc exerts its effects involves its ability to coordinate to metal ions and form stable complexes. The molecular targets and pathways involved include interactions with enzymes and proteins that are crucial for biological processes.
Comparison with Similar Compounds
Bis(diethyldithiocarbamato-S,S')zinc: Similar structure but with ethyl groups instead of allyl groups.
Bis(dimethyldithiocarbamato-S,S')zinc: Similar structure but with methyl groups instead of allyl groups.
Uniqueness: Bis(diallyldithiocarbamato-S,S')zinc is unique due to the presence of allyl groups, which impart different chemical and physical properties compared to its ethyl and methyl counterparts.
Properties
CAS No. |
18918-13-3 |
|---|---|
Molecular Formula |
C14H20N2S4Zn |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
zinc;N,N-bis(prop-2-enyl)carbamodithioate |
InChI |
InChI=1S/2C7H11NS2.Zn/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2 |
InChI Key |
BEPJQQCXNPCQKK-UHFFFAOYSA-L |
Canonical SMILES |
C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


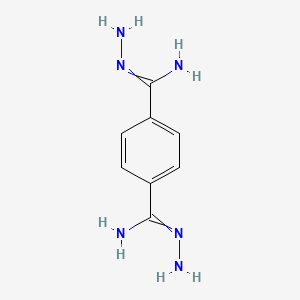
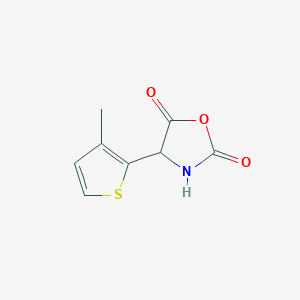
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

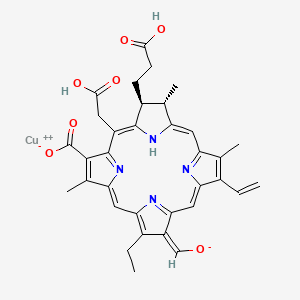
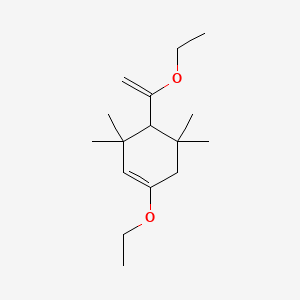

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
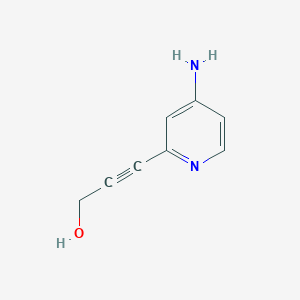

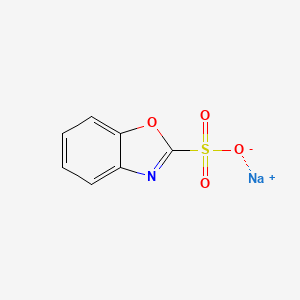
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
